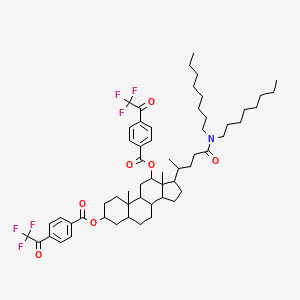

Carbonate ionophore VII

Description

BenchChem offers high-quality Carbonate ionophore VII suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbonate ionophore VII including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C58H79F6NO7 |

|---|---|

Molecular Weight |

1016.2 g/mol |

IUPAC Name |

[17-[5-(dioctylamino)-5-oxopentan-2-yl]-10,13-dimethyl-12-[4-(2,2,2-trifluoroacetyl)benzoyl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-(2,2,2-trifluoroacetyl)benzoate |

InChI |

InChI=1S/C58H79F6NO7/c1-6-8-10-12-14-16-34-65(35-17-15-13-11-9-7-2)50(66)31-18-38(3)46-29-30-47-45-28-27-43-36-44(71-53(69)41-23-19-39(20-24-41)51(67)57(59,60)61)32-33-55(43,4)48(45)37-49(56(46,47)5)72-54(70)42-25-21-40(22-26-42)52(68)58(62,63)64/h19-26,38,43-49H,6-18,27-37H2,1-5H3 |

InChI Key |

PNOQSKXIBWVYCX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCN(CCCCCCCC)C(=O)CCC(C)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)OC(=O)C5=CC=C(C=C5)C(=O)C(F)(F)F)C)OC(=O)C6=CC=C(C=C6)C(=O)C(F)(F)F)C |

Origin of Product |

United States |

Foundational & Exploratory

Carbonate Ionophore VII: A Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Carbonate Ionophore VII, a critical component in the development of carbonate-selective sensors. This document details its chemical identity, physicochemical properties, and mechanism of action, and offers detailed experimental protocols for its application in ion-selective electrodes (ISEs).

Core Concepts: Introduction to Carbonate Ionophore VII

Carbonate Ionophore VII is a synthetic ionophore, a molecule that selectively binds and transports specific ions across a lipid membrane.[1][2] It is a neutral carrier, meaning it is uncharged until it complexes with the target ion.[3] Specifically, it exhibits high selectivity for the carbonate ion (CO₃²⁻), making it an essential component in the fabrication of carbonate-selective electrodes.[4][5] These sensors have significant applications in environmental monitoring, particularly in oceanography for studying ocean acidification, as well as in clinical diagnostics and industrial process control.[2][3]

The functionality of Carbonate Ionophore VII is attributed to its unique molecular structure, which allows it to form a stable complex with the carbonate ion. This interaction is believed to involve a combination of covalent and hydrogen bonding.[3] The trifluoroacetyl groups within the molecule play a crucial role in the selective binding of the carbonate ion.[3]

Chemical Identity and Physicochemical Properties

Carbonate Ionophore VII is chemically identified as N,N-Dioctyl-3α,12α-bis(4-trifluoroacetylbenzoyloxy)-5β-cholan-24-amide.[4] Its key identifiers and physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | N,N-Dioctyl-3α,12α-bis(4-trifluoroacetylbenzoyloxy)-5β-cholan-24-amide | [4] |

| CAS Number | 222310-82-9 | [4] |

| Molecular Formula | C₅₈H₇₉F₆NO₇ | [4] |

| Molecular Weight | 1016.24 g/mol | [4] |

| Appearance | Solid | [1] |

| Solubility | Chloroform | [4] |

| Storage | 2-8°C | [1][4] |

Performance Characteristics in Ion-Selective Electrodes

The performance of an ion-selective electrode is defined by several key parameters, including its linear range, detection limit, response slope (Nernstian or near-Nernstian behavior), and selectivity over other potentially interfering ions. The following tables summarize the reported performance characteristics of carbonate-selective electrodes incorporating Carbonate Ionophore VII.

General Performance

| Parameter | Value | Reference |

| Linear Response Range | 1.0 x 10⁻⁵ – 1.0 x 10⁻¹ mol/L | |

| Detection Limit | 2.821 x 10⁻⁶ mol/L | |

| Nernst Slope | -30.4 mV/decade | |

| Response Time | < 1 second |

Selectivity Coefficients

The selectivity coefficient (Log K) indicates the preference of the ionophore for the target ion over an interfering ion. A more negative value signifies higher selectivity for the carbonate ion.

| Interfering Ion | Log K |

| Salicylate | -0.1 |

| Perchlorate (ClO₄⁻) | -1.3 |

| Thiocyanate (SCN⁻) | -2.0 |

| Iodide (I⁻) | -2.8 |

| Nitrate (NO₃⁻) | -4.5 |

| Bromide (Br⁻) | -4.8 |

| Nitrite (NO₂⁻) | -6.7 |

| Chloride (Cl⁻) | -6.8 |

Experimental Protocols

This section provides detailed methodologies for the preparation of carbonate-selective electrodes using Carbonate Ionophore VII. Two common types of electrodes are described: a conventional PVC membrane electrode and an all-solid-state electrode.

Preparation of a Conventional PVC Membrane Carbonate-Selective Electrode

This protocol is adapted from standard procedures for fabricating ion-selective electrodes.

Materials:

-

Carbonate Ionophore VII

-

Poly(vinyl chloride) (PVC), high molecular weight

-

Plasticizer (e.g., bis(2-ethylhexyl)sebacate - DOS or 2-nitrophenyl octyl ether - o-NPOE)

-

Lipophilic salt (e.g., tridodecylmethylammonium chloride - TDMAC)

-

Tetrahydrofuran (THF), anhydrous

-

Glass rings or electrode bodies

-

Silver/Silver Chloride (Ag/AgCl) internal reference electrode

-

Internal filling solution (e.g., 0.01 M NaCl and 0.01 M NaHCO₃)

Procedure:

-

Membrane Cocktail Preparation:

-

Precisely weigh the membrane components. A typical composition is:

-

1-2% Carbonate Ionophore VII

-

~33% PVC

-

~64-65% Plasticizer (DOS or o-NPOE)

-

0.5-1% Lipophilic salt (TDMAC)

-

-

Dissolve the components in a minimal amount of anhydrous THF in a small, clean glass vial.

-

Gently swirl the vial until all components are fully dissolved and the solution is homogeneous.

-

-

Membrane Casting:

-

Place a clean glass ring on a smooth, level glass plate.

-

Carefully pour the membrane cocktail into the glass ring, ensuring it spreads evenly.

-

Cover the setup with a petri dish to allow for slow evaporation of the THF over 24-48 hours at room temperature. This slow evaporation is crucial for forming a uniform, mechanically stable membrane.

-

-

Electrode Assembly:

-

Once the membrane is fully dried, carefully cut a small disc (typically 5-7 mm in diameter) from the cast film.

-

Mount the membrane disc into the end of a PVC electrode body.

-

Fill the electrode body with the internal filling solution, ensuring no air bubbles are trapped.

-

Insert the Ag/AgCl internal reference electrode into the filling solution.

-

Seal the electrode body.

-

-

Conditioning:

-

Condition the newly prepared electrode by soaking it in a 0.01 M NaHCO₃ solution for at least 24 hours before use. This step is essential for establishing a stable and reproducible electrode potential.

-

Preparation of an All-Solid-State Carbonate-Selective Electrode

This protocol describes the fabrication of a more robust electrode without a liquid internal filling solution.

Materials:

-

Carbonate Ionophore VII

-

Carbon-based transducer material (e.g., carbon paste, graphite)

-

Polymeric binder (e.g., PVC)

-

Plasticizer (e.g., DOS or o-NPOE)

-

Lipophilic salt (e.g., TDMAC)

-

Solvent (e.g., THF, cyclohexanone)

-

Solid electrode substrate (e.g., glassy carbon, screen-printed electrode)

Procedure:

-

Preparation of the Carbonate-Sensitive Membrane Cocktail:

-

Prepare a membrane cocktail as described in the conventional method (Section 4.1, step 1).

-

-

Application to the Solid Substrate:

-

Clean the surface of the solid electrode substrate thoroughly.

-

Drop-cast a small, precise volume of the membrane cocktail onto the active surface of the electrode.

-

Allow the solvent to evaporate completely in a dust-free environment. A controlled evaporation rate is important for membrane quality.

-

-

Conditioning:

-

Condition the all-solid-state electrode by soaking it in a 0.01 M NaHCO₃ solution for several hours (typically 4-6 hours) until a stable potential is achieved.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the preparation and calibration of a carbonate-selective electrode.

References

- 1. Carbonate ionophore VII Selectophore , function tested 222310-82-9 [sigmaaldrich.com]

- 2. agscientific.com [agscientific.com]

- 3. Recent developments in ionophore-based potentiometric electrochemical sensors for oceanic carbonate detection - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00232B [pubs.rsc.org]

- 4. agscientific.com [agscientific.com]

- 5. medchemexpress.com [medchemexpress.com]

The Genesis and Evolution of Trifluoroacetophenone-Based Ionophores: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoroacetophenone derivatives have carved a significant niche in the field of chemical sensing, primarily as highly selective anion ionophores. This technical guide delves into the history, development, and core applications of these compounds, with a particular focus on their role in the fabrication of ion-selective electrodes (ISEs) for biomedical and diagnostic applications. We will explore the key milestones in their development, present quantitative data on their performance, detail the experimental protocols for their use, and visualize the underlying scientific principles.

A Historical Perspective: From Synthesis to Sensing

The journey of trifluoroacetophenone-based ionophores is intrinsically linked to the advancements in ion-selective electrode technology. While trifluoroacetophenone and its derivatives were known as synthetic intermediates, their potential as ion-selective carriers was not realized until the late 1980s. Pioneering work by researchers such as Wilhelm Simon and Mark E. Meyerhoff laid the foundation for their application in chemical sensing.

Their research demonstrated that the electrophilic nature of the carbonyl carbon in the trifluoroacetyl group could facilitate the reversible binding of anions, a key characteristic of an ionophore. This interaction, particularly with carbonate, proved to be highly selective, paving the way for the development of reliable carbonate sensors. Early studies focused on incorporating these compounds into polymeric membranes, typically made of poly(vinyl chloride) (PVC), to create potentiometric sensors. These sensors could then measure the activity of specific anions in a sample solution by converting the binding event into a measurable electrical potential.

Subsequent research in the 1990s and 2000s expanded on this foundation, exploring a variety of trifluoroacetophenone derivatives to fine-tune their selectivity and performance. This included the synthesis of tripodal structures to enhance binding affinity and the modification of substituents on the phenyl ring to modulate lipophilicity and selectivity.[1] While their primary application has remained in the realm of analytical chemistry and diagnostics, the underlying principles of selective ion transport hold relevance for understanding and potentially designing molecules with specific biological activities.

Quantitative Performance of Trifluoroacetophenone-Based Ionophores

The efficacy of an ionophore is quantified by its selectivity for the target ion in the presence of other, potentially interfering ions. This is expressed by the potentiometric selectivity coefficient (KpotA,B), where a smaller value indicates greater selectivity for the primary ion (A) over the interfering ion (B). The following table summarizes the selectivity coefficients for a selection of trifluoroacetophenone-based ionophores, highlighting their remarkable selectivity for carbonate over other common anions.

| Ionophore | Primary Ion | Interfering Ion | Selectivity Coefficient (log KpotCO₃²⁻,X⁻) | Reference |

| 4-dodecyl-trifluoroacetophenone | CO₃²⁻ | Cl⁻ | -4.0 | Behringer, C., Lehmann, B., Haug, J. P., Seiler, K., Morf, W. E., & Simon, W. (1990). Anion selectivities of trifluoroacetophenone derivatives as neutral ionophores in solvent-polymeric membranes. Analytica Chimica Acta, 233, 41-47. |

| 4-dodecyl-trifluoroacetophenone | CO₃²⁻ | Salicylate⁻ | -1.7 | Behringer, C., Lehmann, B., Haug, J. P., Seiler, K., Morf, W. E., & Simon, W. (1990). Anion selectivities of trifluoroacetophenone derivatives as neutral ionophores in solvent-polymeric membranes. Analytica Chimica Acta, 233, 41-47. |

| Tripodal trifluoroacetophenone (1a) | CO₃²⁻ | Cl⁻ | -3.8 | Kim, Y. K., Ahn, K. H., Ha, J. H., & Cha, G. S. (2002). Synthesis of Tripodal Trifluoroacetophenone Derivatives and Their Evaluation as Ion-Selective Electrode Membranes. Bulletin of the Korean Chemical Society, 23(10), 1420-1424. |

| Tripodal trifluoroacetophenone (1a) | CO₃²⁻ | Salicylate⁻ | -2.5 | Kim, Y. K., Ahn, K. H., Ha, J. H., & Cha, G. S. (2002). Synthesis of Tripodal Trifluoroacetophenone Derivatives and Their Evaluation as Ion-Selective Electrode Membranes. Bulletin of the Korean Chemical Society, 23(10), 1420-1424. |

| Heptyl (4-trifluoroacetyl)benzoate | CO₃²⁻ | Cl⁻ | -4.2 | Meyerhoff, M. E., Pretsch, E., Welti, D. H., & Simon, W. (1987). Role of trifluoroacetophenone solvents and quaternary ammonium salts in carbonate-selective liquid membrane electrodes. Analytical Chemistry, 59(1), 144-150. |

Experimental Protocols

The successful application of trifluoroacetophenone-based ionophores in research and diagnostics hinges on the meticulous preparation and testing of the ion-selective electrodes. Below are detailed methodologies for key experimental procedures.

Synthesis of a Tripodal Trifluoroacetophenone Ionophore

This protocol is adapted from the synthesis of tripodal trifluoroacetophenone derivatives.

Materials:

-

1,3,5-Tris(bromomethyl)benzene

-

4-Hydroxy-trifluoroacetophenone

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 1,3,5-tris(bromomethyl)benzene and 4-hydroxy-trifluoroacetophenone in DMF.

-

Add an excess of potassium carbonate to the solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure tripodal ionophore.

Fabrication of a PVC Membrane Ion-Selective Electrode

Materials:

-

Trifluoroacetophenone-based ionophore

-

Poly(vinyl chloride) (PVC), high molecular weight

-

Plasticizer (e.g., 2-nitrophenyl octyl ether, o-NPOE)

-

Lipophilic additive (e.g., tridodecylmethylammonium chloride, TDMAC)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Prepare a membrane cocktail by dissolving the ionophore, PVC, plasticizer, and lipophilic additive in THF. A typical composition is 1-2% ionophore, 33% PVC, 65-66% plasticizer, and a small amount of lipophilic additive (e.g., 20 mol% relative to the ionophore).

-

Pour the homogenous cocktail into a glass ring placed on a clean, flat glass plate.

-

Allow the THF to evaporate slowly in a dust-free environment for at least 24 hours.

-

Once the membrane is formed and dry, carefully cut out a small disc (e.g., 5 mm diameter).

-

Mount the membrane disc into an electrode body.

-

Fill the electrode body with an internal filling solution (e.g., 0.1 M NaCl and 0.01 M NaHCO₃).

-

Insert an Ag/AgCl internal reference electrode into the filling solution.

-

Condition the electrode by soaking it in a solution of the primary ion (e.g., 0.01 M NaHCO₃) for several hours before use.

Determination of Potentiometric Selectivity Coefficients

The Fixed Interference Method (FIM) is a common technique for determining selectivity coefficients.

Materials:

-

Calibrated ion-selective electrode and a reference electrode

-

High-impedance potentiometer or ion meter

-

A series of standard solutions of the primary ion (A).

-

A series of mixed solutions containing a fixed concentration of the interfering ion (B) and varying concentrations of the primary ion (A).

Procedure:

-

Measure the potential of the electrode in the standard solutions of the primary ion to establish the electrode's response slope.

-

Measure the potential of the electrode in the mixed solutions.

-

Plot the potential readings versus the logarithm of the primary ion activity for both sets of solutions.

-

The intersection of the extrapolated linear portions of the two resulting curves gives the activity of the primary ion at which the response to the interfering ion becomes significant.

-

Calculate the selectivity coefficient using the following equation: KpotA,B = aA / (aB)zA/zB where aA is the activity of the primary ion at the intersection, aB is the fixed activity of the interfering ion, and zA and zB are the charges of the respective ions.

Visualizing the Mechanisms and Workflows

Mechanism of a Trifluoroacetophenone-Based ISE

The following diagram illustrates the fundamental principle of how a trifluoroacetophenone-based ion-selective electrode generates a potential in response to carbonate ions.

Caption: Ion-selective membrane mechanism.

Experimental Workflow for Ionophore Evaluation

This diagram outlines the typical workflow for synthesizing and evaluating a new trifluoroacetophenone-based ionophore.

Caption: Ionophore synthesis and evaluation workflow.

Applications in Drug Development and Diagnostics

While trifluoroacetophenone-based ionophores have not been developed as therapeutic agents themselves, their impact on drug development and medical science is primarily through their role in diagnostics and biosensing. The ability to accurately and rapidly measure key physiological ions like carbonate (a major component of the blood bicarbonate buffer system) is crucial for:

-

Clinical Diagnostics: Monitoring blood gases and pH in patients with respiratory or metabolic disorders.

-

Bioprocess Monitoring: Ensuring optimal conditions in cell culture and fermentation processes during the production of biopharmaceuticals.

-

Environmental Analysis: Assessing water quality and the impact of pollutants.

The principles learned from these synthetic ionophores can also inform the design of more complex molecules that target ion channels or transporters in biological systems, which are important drug targets.

Conclusion

Trifluoroacetophenone-based ionophores represent a significant achievement in the field of chemical sensing. From their initial development as selective carriers for carbonate in ion-selective electrodes, they have become indispensable tools in clinical diagnostics and other analytical applications. The detailed understanding of their synthesis, mechanism of action, and performance characteristics, as outlined in this guide, provides a solid foundation for researchers and scientists to build upon, potentially leading to the development of next-generation sensors and a deeper understanding of ion transport phenomena.

References

Carbonate ionophore VII mechanism of action in ion transport

An in-depth technical guide on the mechanism of action of carbonate ionophores in ion transport, tailored for researchers, scientists, and drug development professionals.

Introduction

Carbonate (CO₃²⁻) is a crucial anion involved in numerous physiological processes, including blood pH regulation and signal transduction. The study of its transport across biological membranes is paramount. Carbonate ionophores are synthetic or natural molecules that selectively bind and transport carbonate ions across lipid membranes. While a specific compound universally designated "Carbonate Ionophore VII" is not prominently cited in existing literature, this guide elucidates the general mechanism of action and characterization protocols applicable to high-selectivity carbonate ionophores, such as those based on metal-salen complexes or bis(guanidinium) derivatives. These compounds are instrumental in the development of ion-selective electrodes (ISEs) for real-time monitoring of carbonate levels and as tools in biomedical research to study the physiological effects of carbonate transport.

Core Mechanism of Action: Carrier-Mediated Transport

The predominant mechanism by which lipophilic carbonate ionophores facilitate ion transport across a lipid bilayer is through a carrier-mediated process. This process can be broken down into several key steps:

-

Interfacial Binding: The ionophore, embedded within the lipid membrane, diffuses to the membrane-water interface.

-

Selective Complexation: At the interface, the ionophore selectively binds a carbonate ion from the aqueous phase. This binding is a form of host-guest chemistry, driven by electrostatic interactions, hydrogen bonding, or coordination with a central metal ion, depending on the ionophore's structure. The high affinity and selectivity for carbonate over other anions (e.g., Cl⁻, HCO₃⁻, Sal⁻) is a critical feature.

-

Translocation: The resulting lipophilic ionophore-carbonate complex diffuses across the hydrophobic core of the lipid membrane. The lipophilicity of the complex is essential for its solubility and mobility within the membrane.

-

Decomplexation: Upon reaching the opposite membrane-water interface, the ionophore releases the carbonate ion into the aqueous phase on the other side.

-

Return to Origin: The free ionophore then diffuses back across the membrane to repeat the cycle.

This cyclical process results in the net transport of carbonate ions down their electrochemical gradient.

Caption: Carrier-mediated transport mechanism of a carbonate ionophore.

Quantitative Performance Data

The efficacy of a carbonate ionophore is determined by its binding affinity for carbonate and, critically, its selectivity over other physiologically relevant anions. This is often quantified using selectivity coefficients (Log Kpot CO₃²⁻, Y), where a more negative value indicates higher selectivity for carbonate over the interfering anion Y.

| Parameter | Interfering Anion (Y) | Typical Value (Log Kpot CO₃²⁻, Y) | Significance |

| Selectivity Coefficient | Chloride (Cl⁻) | -8.0 to -9.5 | High selectivity over the most abundant physiological anion. |

| Bicarbonate (HCO₃⁻) | -3.5 to -5.0 | Differentiates from its protonated form, crucial for pH studies. | |

| Salicylate (Sal⁻) | -4.0 to -6.0 | Important for potential pharmaceutical applications and avoiding interference. | |

| Phosphate (H₂PO₄⁻) | -6.5 to -8.0 | High selectivity over another key physiological anion. | |

| Binding Constant (K_assoc) | Carbonate (CO₃²⁻) | 10⁵ - 10⁷ M⁻¹ | Indicates strong binding affinity for the target ion. |

Experimental Protocols

Characterizing a novel carbonate ionophore involves a series of standardized experiments to quantify its performance. Below are methodologies for two fundamental assays.

Protocol 1: Ion-Selective Electrode (ISE) Fabrication and Potentiometric Selectivity Measurement

This protocol details the creation and testing of a polymer membrane electrode to determine the ionophore's potentiometric selectivity, following the fixed interference method (FIM).

Materials:

-

Ionophore of interest

-

Poly(vinyl chloride) (PVC), high molecular weight

-

Plasticizer (e.g., bis(2-ethylhexyl)sebacate - DOS)

-

Lipophilic additive (e.g., tridodecylmethylammonium chloride - TDMAC)

-

Tetrahydrofuran (THF), freshly distilled

-

Ag/AgCl reference electrode

-

pH/mV meter

-

Background electrolyte solution (e.g., 0.05 M HEPES, pH adjusted)

-

Primary ion stock solution (e.g., 1 M Na₂CO₃)

-

Interfering ion stock solutions (e.g., 1 M NaCl, NaHCO₃, etc.)

Methodology:

-

Membrane Cocktail Preparation:

-

Dissolve PVC (e.g., 33 wt%), plasticizer (e.g., 65-66 wt%), ionophore (e.g., 1 wt%), and lipophilic additive (e.g., 0.5 wt%) in THF to a total mass of ~200 mg.

-

Vortex the mixture until a homogenous, clear solution is formed.

-

-

Electrode Fabrication:

-

Pipette a small amount of the membrane cocktail into a glass ring (e.g., 20 mm diameter) placed on a clean glass slide.

-

Allow the THF to evaporate slowly over 24 hours in a dust-free environment to form a thin, flexible membrane.

-

Cut a small disc (e.g., 5-7 mm diameter) from the master membrane and mount it into an ISE body (e.g., Philips IS-561).

-

Fill the electrode body with an internal filling solution (e.g., 0.01 M Na₂CO₃ and 0.01 M NaCl) and insert an internal Ag/AgCl reference electrode.

-

-

Conditioning:

-

Condition the newly fabricated electrode by soaking it in a 0.01 M Na₂CO₃ solution for at least 4 hours before use.

-

-

Potentiometric Measurement (FIM):

-

Prepare a series of calibration solutions containing a fixed concentration of the interfering ion (e.g., 0.01 M NaCl) in the background electrolyte buffer.

-

Sequentially add aliquots of the primary ion (Na₂CO₃) stock solution to the stirred interference solution, ranging in concentration from 10⁻⁸ M to 10⁻² M.

-

Record the stable potential (mV) after each addition using the carbonate ISE and an external reference electrode.

-

Plot the potential (E) versus the logarithm of the carbonate activity (log aCO₃²⁻).

-

Determine the selectivity coefficient using the intersection of the response curve's horizontal and sloping portions.

-

Caption: Experimental workflow for ISE fabrication and selectivity testing.

Protocol 2: Bulk Liquid Membrane Transport Assay

This experiment directly measures the transport of carbonate ions across a synthetic liquid membrane separating two aqueous phases.

Materials:

-

U-tube or H-tube glass apparatus

-

Organic solvent for the membrane phase (e.g., o-nitrophenyl octyl ether - NPOE)

-

Ionophore

-

Source phase solution (e.g., 1 M Na₂CO₃)

-

Receiving phase solution (e.g., 0.01 M NaCl, buffered)

-

Stir bars and stir plates

-

Ion chromatograph or carbonate-selective electrode for analysis

Methodology:

-

Apparatus Setup:

-

Fill the bottom of the U-tube with the organic membrane solution (e.g., 10 mM ionophore in NPOE). This separates the two arms of the tube.

-

-

Phase Introduction:

-

Carefully add the source phase solution to one arm (the source arm) of the U-tube.

-

Simultaneously, add the receiving phase solution to the other arm (the receiving arm). Ensure the liquid levels are equal.

-

-

Transport:

-

Stir both the aqueous phases and the central membrane phase at a constant rate to ensure efficient diffusion to the interfaces.

-

Maintain the setup at a constant temperature for a set period (e.g., 24-48 hours).

-

-

Analysis:

-

After the transport period, take a sample from the receiving phase.

-

Measure the concentration of carbonate that has been transported from the source phase into the receiving phase using ion chromatography or a calibrated carbonate ISE.

-

-

Control Experiment:

-

Run a parallel blank experiment under identical conditions but without the ionophore in the organic membrane phase to quantify background leakage. The transport rate is calculated based on the increase in carbonate concentration in the receiving phase over time, corrected for the blank.

-

Conclusion

The mechanism of action for high-affinity carbonate ionophores is a well-defined carrier-mediated transport process. Their function is underpinned by selective binding and reversible complexation, enabling the efficient translocation of carbonate ions across lipophilic barriers. The quantitative assessment of their performance, particularly their high selectivity over other anions, is crucial for their application in sensing and biomedical research. The standardized protocols provided herein offer a robust framework for the characterization and validation of existing and novel carbonate ionophores.

Principle of Carbonate Recognition by Carbonate Ionophore VII: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbonate Ionophore VII, chemically known as N,N-dioctyl-3α,12α-bis(4-trifluoroacetylbenzoxy)-5β-cholan-24-amide, is a highly selective neutral ionophore pivotal in the development of carbonate ion-selective electrodes (ISEs). Its molecular architecture, featuring a deoxycholic acid scaffold derivatized with two trifluoroacetylbenzoyl (TFAB) moieties, enables a unique "tweezer-like" recognition mechanism for the carbonate anion. This guide elucidates the core principles of this recognition, detailing the binding mechanism, signal transduction, and quantitative selectivity. Furthermore, it provides comprehensive experimental protocols for the characterization and application of this ionophore, intended to equip researchers with the practical knowledge for its effective utilization.

Core Principle of Carbonate Recognition

The selective binding of carbonate by Carbonate Ionophore VII is a sophisticated process involving a combination of covalent and non-covalent interactions. The two trifluoroacetylbenzoyl (TFAB) groups at the 3α and 12α positions of the steroidal backbone act as the primary binding sites.

The recognition mechanism is predicated on the Lewis acidity of the ketone carbon in the trifluoroacetyl group. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the adjacent carbonyl carbon, making it susceptible to nucleophilic attack by the carbonate ion. This interaction can be described as a reversible covalent bond formation.[1][2]

Simultaneously, hydrogen bonding plays a crucial role in stabilizing the ionophore-carbonate complex. The precise spatial arrangement of the two TFAB "arms" allows for the formation of hydrogen bonds with the carbonate ion.[1][2] This dual-interaction model, combining both covalent and hydrogen bonding, is the foundation of the high selectivity of Carbonate Ionophore VII for carbonate over other anions.

dot

References

Spectroscopic Characterization of Carbonate Ionophore VII: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of Carbonate Ionophore VII, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on its chemical structure: N,N-Dioctyl-3α,12α-bis(4-trifluoroacetylbenzoyloxy)-5β-cholan-24-amide.[1] Additionally, detailed, generalized experimental protocols for acquiring NMR and IR spectra are provided.

Chemical Structure and Functional Groups

Carbonate Ionophore VII is a complex organic molecule with a steroid backbone derived from cholic acid.[1] Its structure features several key functional groups that give rise to characteristic spectroscopic signals:

-

Tertiary Amide: An N,N-dioctylamide group is attached to the C-24 position of the cholan backbone.

-

Esters: Two benzoyloxy groups are attached at the 3α and 12α positions of the steroid nucleus.

-

Aromatic Rings: Two para-substituted benzene rings are part of the benzoyloxy esters.

-

Trifluoroacetyl Groups: Each benzene ring is substituted with a trifluoroacetyl group.

-

Alkyl Chains: The structure includes two n-octyl chains on the amide nitrogen and the complex aliphatic framework of the 5β-cholan steroid.

Predicted Spectroscopic Data

The following tables summarize the predicted chemical shifts for ¹H and ¹³C NMR and the expected absorption frequencies for IR spectroscopy. These predictions are based on established principles of spectroscopy and the analysis of the molecule's functional groups.

Table 1: Predicted ¹H NMR Chemical Shifts for Carbonate Ionophore VII

| Proton Type | Predicted Chemical Shift (δ, ppm) | Notes |

| Aromatic Protons | 7.5 - 8.2 | Protons on the para-substituted benzene rings, likely appearing as two sets of doublets. |

| Steroid Protons (O-CH) | 4.8 - 5.5 | Protons at C-3 and C-12, deshielded by the adjacent ester oxygen atoms. |

| Amide-adjacent CH₂ | 3.2 - 3.5 | Methylene protons of the octyl chains directly attached to the amide nitrogen. |

| Steroid Backbone Protons | 0.8 - 2.5 | A complex region of overlapping signals from the numerous protons of the cholan framework. |

| Alkyl Chain Protons | 0.8 - 1.7 | Protons of the octyl chains, with the terminal methyl group appearing around 0.8-0.9 ppm. |

| Steroid Methyl Protons | 0.7 - 1.2 | Characteristic sharp singlets for the angular methyl groups of the steroid nucleus. |

Table 2: Predicted ¹³C NMR Chemical Shifts for Carbonate Ionophore VII

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

| Amide Carbonyl | 170 - 175 | Characteristic chemical shift for a tertiary amide carbonyl carbon. |

| Ester Carbonyl | 164 - 168 | Chemical shift for the ester carbonyl carbons. |

| Trifluoroacetyl Carbonyl | 180 - 185 (quartet) | Deshielded carbonyl carbon, split into a quartet by the three fluorine atoms. |

| Aromatic Carbons | 125 - 135 | Carbons of the benzene rings. |

| Trifluoromethyl Carbon | 115 - 120 (quartet) | Carbon of the -CF₃ group, appearing as a quartet due to C-F coupling. |

| Steroid Carbons (C-O) | 70 - 80 | Carbons at C-3 and C-12 bonded to the ester oxygen. |

| Amide-adjacent CH₂ | 45 - 50 | Methylene carbons of the octyl chains attached to the nitrogen. |

| Steroid & Alkyl Carbons | 10 - 60 | A large number of signals corresponding to the aliphatic carbons of the steroid backbone and the octyl chains. |

Table 3: Predicted IR Absorption Frequencies for Carbonate Ionophore VII

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C=O (Trifluoroacetyl) | ~1700 - 1720 | Stretching, strong |

| C=O (Ester) | ~1720 - 1740 | Stretching, strong |

| C=O (Amide) | ~1650 - 1680 | Stretching, strong |

| C=C (Aromatic) | ~1600, ~1500, ~1450 | Stretching, variable intensity |

| C-O (Ester) | 1100 - 1300 | Stretching, strong |

| C-F | 1000 - 1400 | Stretching, very strong |

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of a solid organic compound such as Carbonate Ionophore VII.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for preparing a sample and acquiring ¹H and ¹³C NMR spectra.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of Carbonate Ionophore VII for ¹H NMR, or 20-50 mg for ¹³C NMR, and place it in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃), as the ionophore is soluble in chloroform.[1]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube securely.

-

-

¹H NMR Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high resolution.

-

Acquire a standard one-pulse ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.

-

Use a standard proton-decoupled pulse program to acquire the spectrum. This will result in single lines for each unique carbon atom.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.

-

Process the data similarly to the ¹H spectrum.

-

Reference the chemical shift scale using the solvent peak (e.g., 77.16 ppm for CDCl₃).

-

3.2. Infrared (IR) Spectroscopy

This protocol describes the thin solid film method for acquiring an IR spectrum.[2]

-

Sample Preparation (Thin Solid Film Method):

-

Place a small amount (a few milligrams) of solid Carbonate Ionophore VII into a small test tube or vial.[2]

-

Add a few drops of a volatile solvent in which the compound is soluble, such as chloroform or methylene chloride, to dissolve the solid.[2]

-

Using a pipette, place a drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[2]

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[2] If the resulting peaks are too weak, another drop of the solution can be added and the solvent evaporated again.[2]

-

-

IR Spectrum Acquisition:

-

Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty spectrometer to subtract any atmospheric (CO₂, H₂O) or instrument-related absorptions.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum.

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

After analysis, clean the salt plate with a suitable dry solvent (e.g., acetone) and return it to a desiccator.[2][3]

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

Caption: General workflow for NMR and IR spectroscopic analysis.

This guide provides a foundational understanding of the expected spectroscopic properties of Carbonate Ionophore VII and the methodologies to acquire such data. For definitive structural confirmation, these predicted values should be compared against experimentally obtained spectra.

References

In-Depth Technical Guide to the Synthesis of Carbonate Ionophore VII

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis pathway for Carbonate Ionophore VII, a crucial component in the fabrication of carbonate-selective electrodes. The synthesis involves a multi-step process commencing with the naturally occurring bile acid, deoxycholic acid. Key transformations include the amidation of the carboxylic acid functionality and the selective esterification of the hydroxyl groups. This document outlines the probable synthetic route, detailing the necessary reagents, and reaction conditions, and presents the information in a structured format for clarity and reproducibility. All quantitative data are summarized in tables, and the logical flow of the synthesis is visualized using a DOT script-generated diagram.

Introduction

Carbonate Ionophore VII, chemically known as N,N-Dioctyl-3α,12α-bis(4-trifluoroacetylbenzoyloxy)-5β-cholan-24-amide, is a highly selective ionophore used in the preparation of ion-selective electrodes (ISEs) for the potentiometric sensing of carbonate ions.[1][2] Its molecular structure, featuring a rigid steroidal backbone derived from deoxycholic acid and two trifluoroacetylbenzoyl moieties, is specifically designed to facilitate the selective binding and transport of carbonate ions across a membrane.[2] The dioctylamide side chain enhances the lipophilicity of the molecule, ensuring its compatibility with the polymeric membranes typically used in ISEs. The trifluoroacetyl groups are key to the ionophore's function, enabling the recognition of carbonate ions.[1] This guide focuses on the chemical synthesis of this complex molecule, providing a plausible and detailed pathway for its preparation in a laboratory setting.

Overview of the Synthesis Pathway

The synthesis of Carbonate Ionophore VII can be logically divided into two main stages, starting from the commercially available deoxycholic acid:

-

Stage 1: Amidation of Deoxycholic Acid. The carboxylic acid group of deoxycholic acid is converted to a secondary amide by reaction with dioctylamine. This step introduces the N,N-dioctylamide side chain.

-

Stage 2: Esterification of the Diol Amide. The two secondary hydroxyl groups at the 3α and 12α positions of the steroid nucleus are esterified with 4-(trifluoroacetyl)benzoyl chloride. This introduces the carbonate-sensing moieties to the molecule.

The overall synthetic transformation is depicted in the following diagram:

References

Cholic Acid-Derived Ionophores: A Technical Guide to Synthesis, Characterization, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholic acid, a primary bile acid synthesized from cholesterol in the liver, is a fascinating and versatile molecule. Its amphiphilic nature, with a rigid steroidal backbone and distinct hydrophilic and hydrophobic faces, makes it an ideal scaffold for the construction of synthetic ionophores. These cholic acid-derived ionophores have garnered significant interest for their potential applications in drug delivery, as antimicrobial agents, and as tools to study ion transport across biological membranes. This technical guide provides a comprehensive review of the literature on cholic acid-derived ionophores, with a focus on their synthesis, quantitative ionophoric activity, and the experimental methods used for their characterization.

Ionophoric Properties of Cholic Acid and its Derivatives

Naturally occurring bile acids, including cholic acid, exhibit intrinsic ionophoric and protonophoric activity. They can facilitate the transport of divalent cations, such as Ca2+, across lipid bilayers. This inherent activity has inspired the development of a wide range of synthetic ionophores based on the cholic acid scaffold. By chemically modifying cholic acid, researchers have created molecules with enhanced ion transport efficiency and selectivity.

A prominent strategy in the design of cholic acid-based ionophores involves conjugation with polyamines, such as spermine. These conjugates often mimic the structure and function of natural ionophores like squalamine and amphotericin B. The resulting facially amphiphilic molecules can insert into cell membranes and form channels or act as mobile carriers to transport ions.

Quantitative Analysis of Ionophoric Activity

The efficacy of cholic acid-derived ionophores is quantified by measuring their ion transport rates and selectivity. This data is crucial for understanding structure-activity relationships and for the rational design of new ionophores with desired properties.

Table 1: Na+ Transport Activity of Cholic Acid-Spermine Conjugates with Varying Facial Hydrophilicity

| Compound | Modifying Group on Hydrophilic Face | Membrane Composition | Na+ Transport Activity (Relative) |

| 1 | Methoxy | 1,2-dimyristoleoyl-sn-glycero-3-phosphocholine (C14) | Low |

| 2 | Hydroxy | 1,2-dimyristoleoyl-sn-glycero-3-phosphocholine (C14) | Moderate |

| 3 | Carbamate | 1,2-dimyristoleoyl-sn-glycero-3-phosphocholine (C14) | High |

| 4 | Sulfate | 1,2-dimyristoleoyl-sn-glycero-3-phosphocholine (C14) | Very High |

| 1 | Methoxy | 1,2-dioleoyl-sn-glycero-3-phosphocholine (C18) | High |

| 2 | Hydroxy | 1,2-dioleoyl-sn-glycero-3-phosphocholine (C18) | Moderate |

| 3 | Carbamate | 1,2-dioleoyl-sn-glycero-3-phosphocholine (C18) | Low |

| 4 | Sulfate | 1,2-dioleoyl-sn-glycero-3-phosphocholine (C18) | Very Low |

Data summarized from a study on ion conductors derived from cholic acid and spermine, where Na+ transport was investigated by 23Na NMR spectroscopy.

Table 2: Cation Selectivity of Cholic Acid-Derived Ion Channels

| Compound | Headgroup | Permeability Ratio (K+/Cl-) | Permeability Ratio (K+/Na+) |

| 2 | Biscarbamate | 17 | 3.1 |

| 3 | N,N,N-trimethylethanaminium-2-carboxylate | 7.9 | 3.2 |

Data from a study on transmembrane ion channels constructed from cholic acid derivatives, with conductance measured in a planar bilayer membrane.

Mechanism of Action

The mechanism by which cholic acid-derived ionophores transport ions across membranes is a subject of ongoing research. Two primary models have been proposed: the formation of transmembrane channels and the action as mobile ion carriers. Evidence suggests that some cholic acid-polyamine conjugates form membrane-spanning dimers that create a hydrophilic pathway for ion passage. The facial amphiphilicity of these molecules is critical, allowing them to partition into the lipid bilayer and self-assemble into functional transport structures.

The following diagram illustrates a proposed mechanism for ion transport by a cholic acid-derived ionophore, highlighting the key steps of partitioning, dimerization, and ion translocation.

Experimental Protocols

The characterization of cholic acid-derived ionophores relies on a suite of biophysical and synthetic chemistry techniques. Below are detailed methodologies for key experiments cited in the literature.

Synthesis of Cholic Acid-Polyamine Conjugates

The synthesis of cholic acid-polyamine conjugates typically involves the activation of the carboxylic acid group of cholic acid followed by amidation with a suitable polyamine.

Workflow for the Synthesis of a Cholic Acid-Spermine Conjugate:

Detailed Methodology:

-

Protection of Spermine: Commercially available spermine is first mono-protected at one of its primary amino groups using a suitable protecting group, such as tert-butyloxycarbonyl (Boc). This ensures that the coupling reaction with cholic acid occurs at a specific site.

-

Activation of Cholic Acid: The carboxylic acid moiety of cholic acid is activated to facilitate amide bond formation. This can be achieved by converting it to an N-hydroxysuccinimide (NHS) ester using dicyclohexylcarbodiimide (DCC) and NHS, or by converting it to an acid chloride using reagents like oxalyl chloride or thionyl chloride.

-

Coupling Reaction: The activated cholic acid is then reacted with the mono-protected spermine in an appropriate aprotic solvent, such as dichloromethane or dimethylformamide, often in the presence of a non-nucleophilic base like triethylamine.

-

Deprotection: The protecting group on the spermine moiety is removed. For a Boc group, this is typically accomplished by treatment with an acid, such as trifluoroacetic acid (TFA).

-

Purification and Characterization: The final cholic acid-spermine conjugate is purified using chromatographic techniques. The structure and purity of the compound are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Ion Transport Assays Using Liposomes

Liposome-based assays are widely used to assess the ionophoric activity of synthetic molecules in a model membrane system.

Workflow for a Liposome-Based Ion Transport Assay:

Detailed Methodology for a 23Na NMR-Based Assay:

-

Liposome Preparation: A solution of the desired phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine) in an organic solvent is dried to a thin film under reduced pressure. The lipid film is then hydrated with a buffer containing a high concentration of NaCl (e.g., 400 mM) to form multilamellar vesicles. The vesicle suspension is then subjected to freeze-thaw cycles and extrusion through a polycarbonate membrane to produce unilamellar vesicles of a defined size.

-

Establishment of Ion Gradient: The external NaCl is removed by gel filtration, resuspending the liposomes in a buffer containing a non-transported salt (e.g., KCl) to maintain osmotic balance. This creates a concentration gradient of Na+ across the liposome membrane.

-

NMR Measurement: The liposome suspension is transferred to an NMR tube. A paramagnetic shift reagent (e.g., DyCl3) is added to the external solution. This reagent shifts the NMR signal of the external Na+, allowing it to be distinguished from the internal Na+ signal.

-

Initiation of Transport: A solution of the cholic acid-derived ionophore in a suitable solvent (e.g., DMSO) is added to the NMR tube.

-

Data Acquisition: 23Na NMR spectra are acquired over time. The transport of Na+ out of the liposomes is monitored by the decrease in the intensity of the unshifted (internal) Na+ signal and the corresponding increase in the shifted (external) Na+ signal.

-

Data Analysis: The initial rate of Na+ efflux is determined from the time-dependent change in the NMR signal intensities.

Conclusion and Future Directions

Cholic acid-derived ionophores represent a promising class of synthetic molecules with diverse potential applications. Their modular synthesis allows for the fine-tuning of their ion transport properties. The quantitative data and detailed experimental protocols presented in this guide provide a foundation for researchers to design and characterize novel cholic acid-based ionophores. Future research in this area will likely focus on improving ion selectivity, understanding the mechanism of action in more complex biological systems, and exploring their therapeutic potential for channelopathies and as novel antimicrobial agents. The continued development of sophisticated biophysical techniques will be crucial for elucidating the intricate details of their interactions with lipid membranes and their mode of ion transport.

Methodological & Application

Application Notes and Protocols for Fabricating PVC Membrane Carbonate Sensors

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the fabrication and characterization of Poly(vinyl chloride) (PVC) membrane-based ion-selective electrodes (ISEs) for the detection of carbonate ions (CO₃²⁻). These sensors are valuable tools in various fields, including environmental monitoring, clinical analysis, and industrial process control.

Principle of Operation

PVC membrane carbonate sensors are potentiometric devices that measure the activity of carbonate ions in a solution. The core of the sensor is a semi-permeable PVC membrane doped with a selective ionophore. This ionophore, typically a lipophilic molecule, selectively binds to carbonate ions, facilitating their transport across the membrane. This ion-exchange process at the membrane-solution interface generates an electrical potential difference that is proportional to the logarithm of the carbonate ion activity in the sample. This relationship is described by the Nernst equation.[1] The potential is measured between an internal reference electrode and an external reference electrode immersed in the sample solution.

Sensor Components and Composition

The performance of a PVC membrane carbonate sensor is critically dependent on the composition of the membrane. The key components include a PVC matrix, a plasticizer, a carbonate-selective ionophore, and often an anionic or cationic site additive to improve selectivity and reduce membrane resistance.

Table 1: Typical PVC Membrane Compositions for Carbonate Sensors

| Component | Function | Typical Concentration (wt%) | Example Compound |

| Poly(vinyl chloride) (PVC) | Provides the structural matrix for the membrane. | 30 - 35% | High molecular weight PVC |

| Plasticizer | Solubilizes the PVC and ionophore, and influences the dielectric constant and ion mobility within the membrane. | 60 - 65% | o-Nitrophenyloctyl ether (o-NPOE), Dibutyl phthalate (DBP) |

| Ionophore | Selectively binds to carbonate ions, enabling their detection.[2] | 1 - 5% | Carbonate Ionophore VII |

| Anion Excluder | Minimizes interference from other anions by repelling them from the membrane. | 0.5 - 2% | Tetradodecylammonium nitrate (TDMA-NO₃) |

Table 2: Example Membrane Compositions and Performance Characteristics

| Membrane Composition (wt%) | Linear Range (M) | Nernstian Slope (mV/decade) | Detection Limit (M) | Key Interferents & Selectivity Coefficients (log KpotCO₃²⁻,j) | Reference |

| PVC (33%), o-NPOE (65%), Carbonate Ionophore VII (1%), TDMA-NO₃ (1%) | 10⁻¹ - 10⁻⁵ | -29.5 | 5 x 10⁻⁶ | Cl⁻: -3.5, SO₄²⁻: -4.2, Salicylate: -2.1 | [3] |

| PVC (32%), DBP (64%), Carbonate Ionophore VII (2%), TDMA-NO₃ (2%) | 10⁻¹ - 10⁻⁵ | -28.9 | 8 x 10⁻⁶ | Cl⁻: -3.2, NO₃⁻: -2.8 | [4] |

| PVC (~33%), o-NPOE (~66%), Ionophore (50 mmol/kg), TDMA-NO₃ (10 mmol/kg) | 10⁻² - 10⁻⁴ | Not specified | Not specified | Cl⁻ (varied with ionophore structure) | [3] |

Experimental Protocols

Preparation of the PVC Membrane Cocktail

This protocol describes the preparation of a 100 mg membrane cocktail.

Materials:

-

High molecular weight Poly(vinyl chloride) (PVC)

-

Plasticizer (e.g., o-Nitrophenyloctyl ether, o-NPOE)

-

Carbonate Ionophore VII

-

Anion excluder (e.g., Tetradodecylammonium nitrate, TDMA-NO₃)

-

Tetrahydrofuran (THF), freshly distilled

-

Glass vial (5 mL) with a cap

-

Magnetic stirrer and stir bar

-

Analytical balance

Procedure:

-

Accurately weigh the desired amounts of PVC, plasticizer, Carbonate Ionophore VII, and TDMA-NO₃ into a clean, dry glass vial. Refer to Table 2 for example compositions.

-

Add approximately 2 mL of freshly distilled THF to the vial.

-

Cap the vial and stir the mixture using a magnetic stirrer at room temperature until all components are completely dissolved, resulting in a clear, homogenous solution. This may take 30-60 minutes.

Fabrication of the PVC Membrane

Materials:

-

PVC membrane cocktail (from section 3.1)

-

Glass ring (inner diameter ~20 mm) or a petri dish

-

Level surface

-

Dust-free environment (e.g., a fume hood with the sash down)

Procedure:

-

Place the glass ring on a clean, level glass plate or use a small glass petri dish.

-

Carefully pour the prepared PVC membrane cocktail into the glass ring or petri dish.

-

Cover the setup loosely to allow for slow evaporation of the THF. This should be done in a dust-free environment at room temperature.

-

Allow the THF to evaporate completely, which typically takes 24-48 hours. A transparent, flexible membrane will be formed.[3]

-

Once the membrane is fully dried, carefully peel it from the glass surface.

Assembly of the Carbonate-Selective Electrode

Materials:

-

Fabricated PVC membrane

-

Electrode body (commercially available or custom-made)

-

Cork borer or a sharp scalpel

-

Internal reference electrode (e.g., Ag/AgCl wire)

-

Internal filling solution (e.g., 0.01 M NaHCO₃ + 0.001 M NaCl)

-

Adhesive (e.g., a solution of PVC in THF)

Procedure:

-

Using a cork borer or a sharp scalpel, cut a small disc from the fabricated PVC membrane that is slightly larger than the opening at the tip of the electrode body.

-

Securely attach the membrane disc to the tip of the electrode body using a PVC/THF adhesive. Ensure a leak-proof seal.

-

Fill the electrode body with the internal filling solution, making sure there are no air bubbles trapped inside. The chloride ions in the filling solution are necessary for the stability of the Ag/AgCl internal reference electrode.[3]

-

Insert the Ag/AgCl internal reference electrode into the electrode body, ensuring its tip is immersed in the internal filling solution.

-

Condition the newly assembled electrode by soaking it in a 0.01 M NaHCO₃ solution for at least 4 hours before use.

Characterization of the Carbonate Sensor

3.4.1. Potentiometric Measurements

Equipment:

-

Carbonate-selective electrode

-

External reference electrode (e.g., Ag/AgCl with a salt bridge)

-

High-impedance voltmeter or a pH/ion meter

-

Magnetic stirrer and stir bars

-

Standard solutions of sodium carbonate (Na₂CO₃) ranging from 1.0 x 10⁻⁷ M to 1.0 M.

Procedure:

-

Set up the electrochemical cell by immersing the carbonate-selective electrode and the external reference electrode in a beaker containing a standard Na₂CO₃ solution.

-

Stir the solution gently.

-

Record the potential reading once it stabilizes.

-

Rinse the electrodes with deionized water and blot dry between measurements.

-

Repeat the measurement for all standard solutions, starting from the lowest concentration.

-

Plot the recorded potential (mV) against the logarithm of the carbonate ion activity (or concentration).

-

Determine the linear range, Nernstian slope (the slope of the linear portion of the curve), and the detection limit (the concentration at which the response deviates from linearity). The theoretical Nernstian slope for a divalent anion like carbonate is approximately -29.6 mV/decade at 25°C.[1][4]

3.4.2. Determination of Selectivity Coefficients

The selectivity coefficient (KpotA,B) quantifies the sensor's preference for the primary ion (A, carbonate) over an interfering ion (B). The Fixed Interference Method (FIM) is a commonly used procedure.

Procedure:

-

Prepare a series of solutions with a fixed concentration of the interfering ion and varying concentrations of the primary ion (carbonate).

-

Measure the potential of the electrode in these solutions as described in section 3.4.1.

-

Plot the potential versus the logarithm of the carbonate activity.

-

Separately, measure the potential in a solution containing only the fixed concentration of the interfering ion.

-

The selectivity coefficient is calculated from the intersection of the extrapolated linear portions of the calibration curve and the potential response of the interfering ion.

Diagrams

Caption: Experimental workflow for fabricating a PVC membrane carbonate sensor.

References

Application Notes and Protocols for Carbonate Ionophore VII Membrane in Seawater Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation and use of a carbonate-selective membrane incorporating Carbonate Ionophore VII for the potentiometric determination of carbonate concentrations in seawater. The following protocols and data are intended to facilitate the accurate and reproducible measurement of carbonate ions, a critical parameter in ocean acidification research and marine chemistry.

Principle and Application

The carbonate-selective electrode operates on the principle of potentiometry. The core of the sensor is a polymeric membrane doped with Carbonate Ionophore VII, a neutral carrier that selectively binds and transports carbonate ions.[1][2] This ionophore, chemically known as N,N-dioctyl-3α,12α-bis(4-trifluoroacetylbenzoxy)-5β-cholan-24-amide, facilitates the selective transport of carbonate ions across the membrane interface.[3] This selective ion transport generates a potential difference across the membrane, which is measured against a reference electrode. The magnitude of this potential is proportional to the logarithm of the carbonate ion activity in the sample, as described by the Nernst equation.

This technology is particularly suited for in situ monitoring of oceanic carbonate levels, which is crucial for understanding the impacts of ocean acidification on marine ecosystems.[1] The high selectivity of Carbonate Ionophore VII makes it effective for measurements in complex matrices like seawater, where a variety of other anions are present.[3]

Membrane Composition and Performance

The performance of the carbonate-selective electrode is critically dependent on the composition of the ion-selective membrane. The membrane typically consists of a polymer matrix, a plasticizer, the ionophore, and sometimes an ionic additive to improve conductivity and performance. Several formulations have been reported in the literature, each with specific performance characteristics.

Table 1: Example Membrane Compositions for Carbonate-Selective Electrodes

| Component | Formulation 1 (wt%) | Formulation 2 (wt%) | Role in Membrane |

| Carbonate Ionophore VII | ~1.0 | 5.2 | Selectively binds and transports carbonate ions |

| Poly(vinyl chloride) (PVC) | ~33.0 | - | Provides structural integrity to the membrane |

| Polyvinyl chloride ether | - | 92.4 | Alternative polymer matrix |

| Dibutyl phthalate (DBP) | - | 47.1 | Plasticizer to ensure membrane flexibility and ion mobility |

| 2-Nitrophenyl octyl ether (o-NPOE) | ~65.0 | - | Plasticizer |

| Tetraoctylammonium chloride | - | 0.6 | Ionic additive to reduce membrane resistance |

| Tridodecylmethylammonium chloride (TDMAC) | ~0.7 | - | Ionic additive |

Note: The percentages in Formulation 2 are derived from a reported total mass of 100 mg, but the sum of the components exceeds this, indicating a likely error in the original source. Researchers should use these as a guideline and optimize for their specific application. A more reliable approach is to use molar ratios or weight percentages for a defined total membrane weight, as shown in some studies.[4]

Table 2: Performance Characteristics of Carbonate Ionophore VII-Based Electrodes in Seawater

| Parameter | Typical Performance | Reference |

| Linear Range | 1.0 × 10⁻⁵ to 1.0 × 10⁻¹ mol/L | [3] |

| Nernstian Slope | -30.4 mV/decade (close to the theoretical -29.6 mV/decade for CO₃²⁻) | [3] |

| Detection Limit | 2.821 × 10⁻⁶ mol/L | [3] |

| Response Time | < 1 second | [3] |

| pH Independence | Minimal interference from pH changes in typical seawater | [3] |

| Lifetime | At least 3 months | [5] |

Table 3: Selectivity Coefficients (log KpotCO₃²⁻, J) of a Carbonate-Selective Electrode

The selectivity coefficient indicates the preference of the ionophore for the target ion (carbonate) over an interfering ion (J). A more negative value signifies better selectivity for carbonate.

| Interfering Ion (J) | Seawater Concentration (approx. mol/L) | log KpotCO₃²⁻, J |

| Chloride (Cl⁻) | 0.55 | -4.24 |

| Sulfate (SO₄²⁻) | 0.028 | -3.16 |

| Bromide (Br⁻) | 0.0008 | -2.21 |

| Nitrate (NO₃⁻) | 4 x 10⁻⁵ | -2.58 |

| Hydroxide (OH⁻) | 1 x 10⁻⁶ (at pH 8) | -3.44 |

Data sourced from a study on an all-solid-state carbonate ISE.[3]

Experimental Protocols

The following sections provide detailed protocols for the preparation and use of a carbonate-selective electrode for seawater analysis.

Preparation of the Ion-Selective Membrane Cocktail

This protocol is for the preparation of a PVC-based membrane.

-

Component Weighing: Accurately weigh the membrane components. For a typical 300 mg membrane, the composition might be:

-

PVC: ~100 mg

-

o-NPOE (plasticizer): ~200 mg

-

Carbonate Ionophore VII: ~3 mg (1 wt%)

-

TDMAC (ionic additive): ~2 mg (0.7 wt%)

-

-

Dissolution: In a clean, dry glass vial, dissolve all weighed components in approximately 3 mL of a volatile solvent such as tetrahydrofuran (THF).

-

Mixing: Stir the mixture with a magnetic stirrer until all components are fully dissolved and the solution is homogeneous.

Fabrication of the Carbonate-Selective Electrode

This protocol describes the fabrication of a solid-contact electrode.

-

Substrate Preparation: Prepare the electrode body, which can be a material like glassy carbon or a nickel wire.[3] Ensure the surface is clean and polished.

-

Membrane Casting:

-

For a flat electrode surface, carefully drop-cast a small volume of the membrane cocktail onto the conductive surface and allow the solvent to evaporate slowly in a dust-free environment for at least 24 hours.

-

For a wire electrode, the dipping method can be used to coat the tip of the wire with the membrane solution.[3]

-

-

Drying: The membrane should be left to dry completely, forming a thin, uniform film. The thickness of the membrane can influence the electrode's response time and lifetime.

Electrode Conditioning

Proper conditioning is crucial for achieving a stable and reproducible electrode response.

-

Soaking: Before the first use, condition the newly fabricated electrode by soaking it in a 1.0 × 10⁻³ mol/L sodium carbonate (Na₂CO₃) solution for at least 3 hours.[3]

-

Storage: When not in use, store the electrode in the same conditioning solution.

Calibration of the Electrode

Calibration is necessary to determine the electrode's response characteristics (slope and intercept) and to convert potential measurements into carbonate concentrations.

-

Standard Solutions: Prepare a series of standard Na₂CO₃ solutions with concentrations spanning the expected range of the seawater samples (e.g., 1.0 × 10⁻⁵ mol/L to 1.0 × 10⁻¹ mol/L).[3] Use deionized water or artificial seawater with a known low carbonate concentration as the diluent.

-

Measurement:

-

Immerse the conditioned carbonate-selective electrode and a suitable reference electrode (e.g., Ag/AgCl) into the standard solutions, starting from the lowest concentration.

-

Record the stable potential reading for each standard.

-

Rinse the electrodes with deionized water and gently blot dry between measurements.

-

-

Calibration Curve: Plot the measured potential (in mV) against the logarithm of the carbonate concentration. The resulting graph should be linear, and the slope should be close to the theoretical Nernstian value of -29.6 mV/decade for a divalent anion at 25°C.

Seawater Sample Analysis

-

Sample Collection: Collect seawater samples using appropriate methods to minimize changes in the carbonate system (e.g., avoid air exposure).

-

Measurement: Immerse the calibrated carbonate-selective electrode and the reference electrode into the seawater sample.

-

Data Acquisition: Record the stable potential reading.

-

Concentration Determination: Use the calibration curve to determine the carbonate concentration in the sample.

Visualizations

Signaling Pathway of the Carbonate Ionophore

Caption: Ionophore VII selectively binds and transports carbonate ions across the membrane.

Experimental Workflow for Seawater Analysis

Caption: Step-by-step workflow from electrode preparation to seawater analysis.

References

- 1. Recent developments in ionophore-based potentiometric electrochemical sensors for oceanic carbonate detection - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00232B [pubs.rsc.org]

- 2. agscientific.com [agscientific.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Carbonate ion-selective electrode with reduced interference from salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring CO2 in Blood Samples Using Carbonate Ionophore VII

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate measurement of carbon dioxide (CO2) levels in blood is crucial for assessing a patient's respiratory and metabolic status. Elevated or decreased levels of dissolved CO2 can be indicative of serious medical conditions such as respiratory acidosis or alkalosis, and metabolic acidosis or alkalosis. Ion-selective electrodes (ISEs) offer a rapid, reliable, and cost-effective method for determining the concentration of specific ions in biological fluids. Carbonate ionophore VII is a highly selective neutral carrier used in the fabrication of carbonate-selective electrodes, which can be employed for the indirect measurement of CO2 in blood samples through the determination of carbonate (CO₃²⁻) concentration. This document provides detailed application notes and protocols for the use of Carbonate Ionophore VII in the construction and operation of an ISE for blood CO2 analysis. Carbonate-selective ISEs provide quick and direct lab results without the need for pre-treated samples aside from standard calibration solutions[1].

Principle of Operation

The partial pressure of carbon dioxide (pCO2) in blood is in equilibrium with dissolved CO2, which in turn is in equilibrium with carbonic acid (H₂CO₃), bicarbonate (HCO₃⁻), and carbonate (CO₃²⁻). A carbonate-selective electrode measures the activity of carbonate ions in the sample. By controlling the pH of the sample, the equilibrium can be shifted to favor the formation of carbonate ions, allowing for the determination of the total CO2 content. The potential of the ISE is proportional to the logarithm of the carbonate ion activity, as described by the Nernst equation.

Signaling Pathway of the Carbonate-Selective ISE

The core of the sensor is a polymeric membrane doped with Carbonate Ionophore VII. This ionophore selectively binds carbonate ions from the blood sample and facilitates their transport across the membrane. This selective ion transport generates a potential difference across the membrane, which is measured against a reference electrode.

Figure 1. Signaling pathway of the Carbonate Ionophore VII-based ISE.

Quantitative Performance Data

The performance of a carbonate-selective electrode is characterized by several key parameters. The following table summarizes typical performance data for an ISE based on Carbonate Ionophore VII.

| Parameter | Typical Value | Reference |

| Linear Range | 1.0 x 10⁻⁵ to 1.0 x 10⁻¹ mol/L | [2] |

| Slope (Nernstian Response) | -30.4 mV/decade | [2] |

| Detection Limit | 2.821 x 10⁻⁶ mol/L | [2] |

| Response Time | < 1 second | [2] |

| Selectivity Coefficients (log KpotCO₃²⁻, X) | ||

| Chloride (Cl⁻) | -4.8 | Sigma-Aldrich |

| Bicarbonate (HCO₃⁻) | Varies with pH | |

| Salicylate | Reduced interference compared to other ionophores | [1] |

Experimental Protocols

I. Preparation of the Carbonate-Selective Membrane

This protocol describes the preparation of a PVC-based membrane containing Carbonate Ionophore VII.

Materials:

-

Carbonate Ionophore VII

-

Poly(vinyl chloride) (PVC), high molecular weight

-

Bis(2-ethylhexyl) adipate (Plasticizer)

-

Methyltridodecylammonium chloride (TDMACl) (Lipophilic additive)

-

Tetrahydrofuran (THF), analytical grade

-

Ethyl acetate, analytical grade

Equipment:

-

Glass vial with a screw cap

-

Magnetic stirrer and stir bar

-

Glass ring for membrane casting (e.g., 20 mm inner diameter)

-

Polished glass plate

-

Leveling surface

-

Desiccator

Procedure:

-

Prepare the membrane cocktail:

-

In a clean, dry glass vial, weigh the following components:

-

5.1 mg of Carbonate Ionophore VII (5.1 wt%)

-

1.2 mg of Methyltridodecylammonium chloride (1.2 wt%)

-

56.8 mg of Bis(2-ethylhexyl) adipate (56.8 wt%)

-

36.9 mg of Poly(vinyl chloride) (36.9 wt%)

-

-

Add approximately 1 mL of a 3:5 (v/v) mixture of ethyl acetate and tetrahydrofuran (THF) to the vial.

-

Cap the vial tightly and stir the mixture with a magnetic stirrer until all components are completely dissolved, resulting in a clear, viscous solution.

-

-

Cast the membrane:

-

Place the polished glass plate on a leveling surface.

-

Place the glass ring onto the center of the glass plate.

-

Carefully pour the membrane cocktail into the glass ring, ensuring it spreads evenly.

-

Cover the setup with a petri dish to allow for slow evaporation of the solvent. This prevents the formation of bubbles and ensures a homogenous membrane.

-

Allow the solvent to evaporate completely at room temperature for at least 24 hours.

-

-

Membrane conditioning:

-

Once the membrane is formed, carefully peel it from the glass plate.

-

Cut a small disc (e.g., 5-7 mm in diameter) from the membrane using a cork borer.

-

Condition the membrane disc by soaking it in a 0.01 M NaHCO₃ solution for at least 4 hours before use.

-

II. Assembly of the Ion-Selective Electrode

Materials:

-

ISE electrode body (e.g., Philips-type)

-

Prepared carbonate-selective membrane disc

-

Internal filling solution (0.1 M NaH₂PO₄, 0.1 M Na₂HPO₄, 0.01 M NaCl)

-

Ag/AgCl internal reference electrode

-

Sealing gasket or PVC glue

Procedure:

-

Insert the prepared membrane disc into the tip of the ISE electrode body, ensuring a snug fit.

-

Secure the membrane with a sealing gasket or a small amount of PVC glue around the edges. Allow any glue to dry completely.

-

Fill the electrode body with the internal filling solution, ensuring there are no air bubbles trapped inside.

-

Insert the Ag/AgCl internal reference electrode into the electrode body, making sure it is immersed in the filling solution.

-

The assembled electrode should be stored in the conditioning solution (0.01 M NaHCO₃) when not in use.

III. Measurement of CO2 in Blood Samples

Workflow for Blood CO2 Measurement:

Figure 2. Experimental workflow for blood CO₂ measurement.

Materials:

-

Assembled carbonate-selective electrode

-

External reference electrode (e.g., Ag/AgCl)

-

High-impedance ion meter or pH/mV meter

-

Magnetic stirrer and small stir bars

-

Calibration standards (e.g., 10⁻⁴ M, 10⁻³ M, 10⁻² M NaHCO₃)

-

Ionic Strength Adjustment Buffer (ISAB) - to be added to standards and samples to maintain a constant ionic strength.

-

pH adjustment buffer (e.g., a high pH buffer to convert most of the dissolved CO2 to carbonate).

-

Freshly collected arterial blood sample in a heparinized syringe.

Procedure:

-

Blood Sample Collection and Handling:

-

Collect arterial blood anaerobically into a heparinized syringe.

-

Expel any air bubbles immediately.

-

The sample should be analyzed as soon as possible after collection. If a delay is unavoidable, the sample should be stored on ice to minimize metabolic changes.

-

-

Electrode Calibration:

-

Connect the carbonate-selective and reference electrodes to the ion meter.

-

Prepare a series of at least three calibration standards of sodium bicarbonate (e.g., 10⁻⁴ M, 10⁻³ M, and 10⁻² M).

-

For each standard, place a known volume into a beaker with a stir bar. Add a consistent volume of ISAB and the pH adjustment buffer.

-

Immerse the electrodes in the lowest concentration standard, stir gently, and record the stable potential (mV) reading.

-

Rinse the electrodes with deionized water and blot dry between each standard.

-

Repeat the measurement for the remaining standards, moving from the lowest to the highest concentration.

-

Plot the potential (mV) versus the logarithm of the carbonate concentration. The resulting calibration curve should be linear with a slope of approximately -29.6 mV per decade for a divalent anion at 25°C.

-

-

Sample Measurement:

-

To a known volume of the blood sample, add the same proportion of pH adjustment buffer as used for the calibration standards. This step is critical to convert the various forms of dissolved CO2 into measurable carbonate ions.

-

Immerse the calibrated carbonate-selective electrode and the reference electrode into the prepared blood sample.

-

Stir the sample gently and record the stable potential reading.

-

-

Data Analysis:

-